molecular formula C10H15N3O B2933891 [6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine CAS No. 1439898-15-3

[6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine

Cat. No.: B2933891
CAS No.: 1439898-15-3
M. Wt: 193.25
InChI Key: GJTNLSOGYGPTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: In chemistry, [6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound may be used to study its effects on various biological systems. Its interactions with enzymes and receptors can provide insights into its potential as a therapeutic agent.

Medicine: In medicine, this compound may be investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other advanced materials.

Safety and Hazards

The safety data sheet for this compound suggests several precautionary measures. These include keeping the substance out of reach of children, obtaining special instructions before use, and avoiding contact with heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine typically involves the reaction of a pyrimidine derivative with a cyclobutylmethoxy group under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: [6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of [6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

  • [6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine
  • [6-(Cyclopentylmethoxy)pyrimidin-4-yl]methanamine
  • [6-(Cyclohexylmethoxy)pyrimidin-4-yl]methanamine

Comparison: Compared to these similar compounds, [6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine is unique due to its cyclobutylmethoxy groupFor example, the cyclobutyl group may confer different steric and electronic properties compared to cyclopropyl, cyclopentyl, or cyclohexyl groups .

Properties

IUPAC Name

[6-(cyclobutylmethoxy)pyrimidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-5-9-4-10(13-7-12-9)14-6-8-2-1-3-8/h4,7-8H,1-3,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTNLSOGYGPTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=NC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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